Methyl 2-amino-2-(oxazol-5-yl)acetate
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Overview
Description
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1,3-oxazol-5-yl)acetate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . Another approach involves the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Nucleophilic substitution reactions at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts or metal hydrides.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-amino-2-(1,3-oxazol-5-yl)acetate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.
Uniqueness
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. Its amino and ester functionalities provide versatile sites for further chemical modification, making it a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-amino-2-(1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-10-6(9)5(7)4-2-8-3-11-4/h2-3,5H,7H2,1H3 |
InChI Key |
RAJLXDCYYPMISB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=CO1)N |
Origin of Product |
United States |
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